2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
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Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O2 and its molecular weight is 424.298. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial Evaluation : A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, related to the chemical family of the mentioned compound, demonstrated significant antimicrobial activity against various microbial species. This highlights the potential of such compounds in developing new antimicrobials with less toxicity (Gul et al., 2017).
- Anticancer Potential : Derivatives of 1H-inden-1-one, which share structural similarities with the compound , have been synthesized and tested for their anticancer activity. One derivative exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, indicating the potential of such compounds in cancer therapy (Karaburun et al., 2018).
Antioxidant and Corrosion Inhibition
- Base Oil Improvement : Pyridazinone derivatives have been synthesized and tested as antioxidants for local base oil, showing good results. This suggests their utility in enhancing the quality and longevity of base oils (Nessim, 2017).
- Corrosion Inhibition : The substitution of a methyl group by a phenyl group in the pyridazine ring was found to significantly inhibit the corrosion of mild steel in acidic medium. This indicates the compound's potential as a corrosion inhibitor, a crucial aspect in the maintenance of industrial machinery and infrastructure (Nahlé et al., 2017).
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c22-16-8-5-15(6-9-16)18-11-12-21(27)25(24-18)13-20(26)23-19-10-7-14-3-1-2-4-17(14)19/h1-6,8-9,11-12,19H,7,10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBMISCOORTDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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